molecular formula C17H31NO2 B8567497 16-Cyanohexadecanoic acid CAS No. 151276-58-3

16-Cyanohexadecanoic acid

Cat. No.: B8567497
CAS No.: 151276-58-3
M. Wt: 281.4 g/mol
InChI Key: GWQPZRVGTYDCOY-UHFFFAOYSA-N
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Description

16-Cyanohexadecanoic acid is a synthetic fatty acid derivative characterized by a 16-carbon alkyl chain with a terminal cyano (-CN) group. Such derivatives are often explored in organic synthesis, polymer chemistry, or as intermediates for pharmaceuticals .

Properties

CAS No.

151276-58-3

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

16-cyanohexadecanoic acid

InChI

InChI=1S/C17H31NO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-15H2,(H,19,20)

InChI Key

GWQPZRVGTYDCOY-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC#N)CCCCCCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard esterification reactions. For example, treatment with methanol under acidic conditions yields the methyl ester derivative:

16-Cyanohexadecanoic acid+CH3OHH+Methyl 16-cyanohexadecanoate+H2O\text{16-Cyanohexadecanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 16-cyanohexadecanoate} + \text{H}_2\text{O}

In a patent synthesis, this reaction produced methyl 16-cyanohexadecanoate as the primary product, with minor amounts of unreacted acid observed due to incomplete esterification .

Reaction Conditions Product Yield Reference
EsterificationMethanol, acid catalystMethyl 16-cyanohexadecanoateMajor

Reduction of the Cyano Group

The terminal cyano group can be reduced to an amine via catalytic hydrogenation or using strong reducing agents like LiAlH4_4. This reaction converts this compound into 16-aminohexadecanoic acid , a compound with applications in polymer chemistry and bioactive molecule synthesis :

16-Cyanohexadecanoic acidH2/catalyst16-Aminohexadecanoic acid\text{this compound} \xrightarrow{\text{H}_2/\text{catalyst}} \text{16-Aminohexadecanoic acid}

The resulting amine exhibits amphiphilic properties due to its polar amino group and hydrophobic alkyl chain .

Hydrolytic Reactions

16-Cyanohexadecanoic acidH2O/H+or base16-Carboxyhexadecanoic acid (unlikely due to pre-existing COOH)\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or base}} \text{16-Carboxyhexadecanoic acid (unlikely due to pre-existing COOH)}

This pathway is rarely observed, as the existing carboxylic acid group does not favor further hydrolysis without specialized conditions .

Comparative Reactivity Analysis

The table below summarizes key reaction pathways:

Functional Group Reaction Type Typical Reagents Products
Carboxylic acidEsterificationMethanol, H+^+Methyl ester
Cyano (-C≡N)ReductionH2_2/catalyst, LiAlH4_4Amine
Cyano (-C≡N)HydrolysisH2_2O, acid/baseCarboxylic acid/amide

Structural and Mechanistic Insights

  • Steric Effects : The long alkyl chain limits accessibility to the cyano group, favoring reactions at the carboxylic acid under standard conditions .

  • Electronic Effects : The cyano group’s electrophilic carbon enables nucleophilic additions, though such reactions are underexplored in this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Structure

A comparative analysis of 16-Cyanohexadecanoic acid with key structural analogs is summarized below:

Compound Name Functional Group(s) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound* -COOH, -CN (terminal) C₁₇H₃₁NO₂ ~281.4 (estimated) Not available
16-Hydroxyhexadecanoic acid -COOH, -OH (terminal) C₁₆H₃₂O₃ 272.42 506-13-8
Hexadecanedioic acid -COOH (at both termini) C₁₆H₃₀O₄ 286.41 Not specified
Palmitic acid (Hexadecanoic acid) -COOH (terminal) C₁₆H₃₂O₂ 256.42 57-10-3
16-Methoxy-16-oxohexadecanoic acid -COOH, -OCH₃, -C=O C₁₇H₃₂O₄ 300.44 57983-36-5
2-Hexadecenoic acid -COOH, -CH=CH- (at C2) C₁₆H₃₀O₂ 254.41 Not specified

*Estimated data for this compound based on structural analogs.

Key Observations:

  • The cyano group in this compound replaces polar groups (e.g., -OH in 16-Hydroxyhexadecanoic acid), reducing hydrogen-bonding capacity but increasing electrophilicity.
  • Compared to Hexadecanedioic acid (two -COOH groups), the cyano derivative lacks a second ionizable group, likely lowering water solubility.
  • The terminal modification in 16-Methoxy-16-oxohexadecanoic acid introduces both electron-withdrawing (-C=O) and electron-donating (-OCH₃) effects, contrasting with the purely electron-withdrawing -CN group .

Physicochemical Properties

While experimental data for this compound is unavailable, trends can be extrapolated:

  • Solubility: The -CN group enhances polarity compared to palmitic acid but less than hydroxylated analogs like 16-Hydroxyhexadecanoic acid. It is likely soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water.
  • Reactivity: The cyano group may undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions, a pathway absent in hydroxylated or diacid analogs.

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